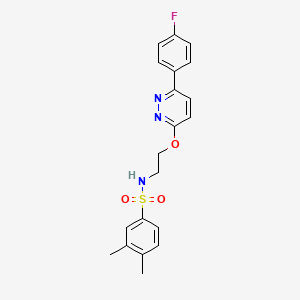
N-(2-((6-(4-フルオロフェニル)ピリダジン-3-イル)オキシ)エチル)-3,4-ジメチルベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H20FN3O3S and its molecular weight is 401.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗線維化活性
この化合物は、その抗線維化の可能性について調査されています。Guらの研究では、興味のある化合物を含む一連の新規2-(ピリジン-2-イル)ピリミジン誘導体が合成され、不死化ラット肝星細胞(HSC-T6)に対して評価されました。注目すべきは、この化合物がピルフェニドンおよびBipy55'DCよりも優れた抗線維化活性を示したことです。特に、エチル6-(5-(p-トリルカルバモイル)ピリミジン-2-イル)ニコチネート(12m)とエチル6-(5-((3,4-ジフルオロフェニル)カルバモイル)ピリミジン-2-イル)ニコチネート(12q)の2つの誘導体が、それぞれIC50値が45.69 μMと45.81 μMで際立っていました。 これらの有望な結果は、化合物12mおよび12qが新規抗線維化薬として開発できることを示唆しています .
コラーゲンプロリル4-ヒドロキシラーゼ阻害
コラーゲンプロリル4-ヒドロキシラーゼは、コラーゲン合成において重要な役割を果たします。同じ研究では、この化合物が、ピクロシリウスレッド染色とヒドロキシプロリンアッセイで示されるように、コラーゲン発現を効果的に阻害することがわかりました。 これらの酵素を標的にすることで、コラーゲン産生を調節し、線維化を防ぐのに役立つ可能性があります .
抗菌特性
ピリミジン誘導体には、この化合物など、抗菌活性を示すことが報告されています。 さらなる調査では、特定の病原体に対する抗菌剤としての可能性を探ることができます .
抗ウイルスアプリケーション
抗菌特性と同様に、ピリミジンベースの化合物は抗ウイルス効果があります。 研究者は、この化合物が特定のウイルスに対して活性があるかどうかを調べることができます .
抗腫瘍活性
ピリミジン誘導体は、その抗腫瘍効果について研究されています。 この化合物が腫瘍細胞株に与える影響を調査することで、貴重な洞察を得ることができます .
その他の生物学的活性
ピリミジン部分に関連するさまざまな薬理学的活性から、追加の分野を探求する価値があります。 これらには、抗炎症効果、酵素阻害、または細胞シグナル伝達経路の調節が含まれる可能性があります .
生物活性
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Pyridazine ring : A six-membered aromatic ring containing two nitrogen atoms.
- Fluorophenyl group : Enhances lipophilicity and potentially affects pharmacokinetics.
- Sulfonamide moiety : Known for its antibacterial properties.
The molecular formula is C18H20FN3O3S with a molecular weight of approximately 373.43 g/mol.
The biological activity of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer proliferation pathways.
- Receptor Modulation : It potentially binds to receptors that regulate various cellular processes, thus modulating their activity.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies on related pyridazine derivatives have shown potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | MCF-7 | <0.1 |
| N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide | A549 | TBD |
Antibacterial Properties
The sulfonamide group is known for its antibacterial effects. Compounds in this class inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. Preliminary data suggest that the target compound could exhibit similar properties, warranting further investigation.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide. Modifications to the pyridazine and benzenesulfonamide moieties can significantly influence potency and selectivity:
- Substitution Patterns : Variations in substituents on the pyridazine ring can enhance binding affinity to target proteins.
- Lipophilicity : The presence of fluorine atoms increases lipophilicity, potentially improving cellular uptake.
In Vitro Studies
In vitro assays have demonstrated that derivatives of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide exhibit varying degrees of cytotoxicity against cancer cell lines. For example:
- A derivative with additional methoxy groups showed improved potency against MCF-7 cells compared to the parent compound.
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results indicate promising antitumor efficacy in animal models. Further studies are needed to assess pharmacokinetics and toxicity profiles.
特性
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-14-3-8-18(13-15(14)2)28(25,26)22-11-12-27-20-10-9-19(23-24-20)16-4-6-17(21)7-5-16/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHCCLRELGYOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













